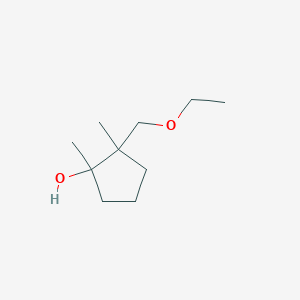
2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol is an organic compound with a unique structure that includes a cyclopentane ring substituted with ethoxymethyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol typically involves the reaction of cyclopentanone with ethoxymethyl magnesium bromide, followed by reduction with lithium aluminum hydride. The reaction conditions include:
Step 1: Reaction of cyclopentanone with ethoxymethyl magnesium bromide in anhydrous ether at low temperatures.
Step 2: Reduction of the resulting intermediate with lithium aluminum hydride in anhydrous ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(Ethoxymethyl)-1,2-dimethylcyclopentanone.
Reduction: Formation of 2-(Ethoxymethyl)-1,2-dimethylcyclopentane.
Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a substrate for certain enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular receptors and signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methoxymethyl)-1,2-dimethylcyclopentan-1-ol
- 2-(Propoxymethyl)-1,2-dimethylcyclopentan-1-ol
- 2-(Butoxymethyl)-1,2-dimethylcyclopentan-1-ol
Uniqueness
2-(Ethoxymethyl)-1,2-dimethylcyclopentan-1-ol is unique due to its specific ethoxymethyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2-(ethoxymethyl)-1,2-dimethylcyclopentan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-4-12-8-9(2)6-5-7-10(9,3)11/h11H,4-8H2,1-3H3 |
InChI Key |
VMLFKOUDNYIVJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1(CCCC1(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















